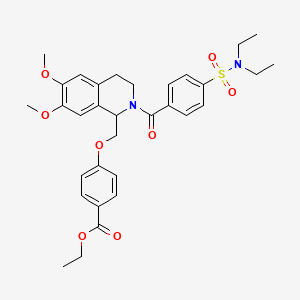

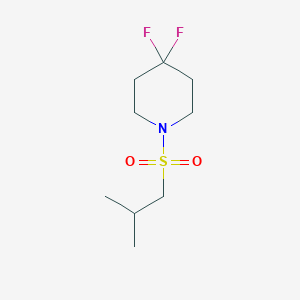

![molecular formula C21H17N5O2S2 B2513256 8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 923384-69-4](/img/structure/B2513256.png)

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

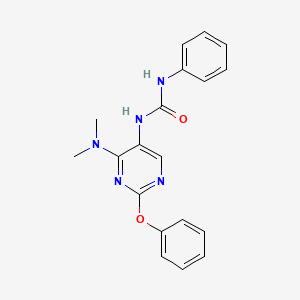

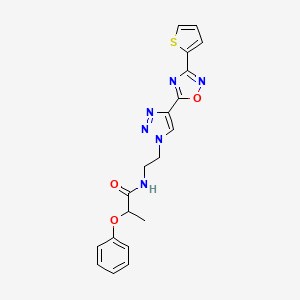

The compound “8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a benzothiazole derivative. Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways. For example, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N’- (substituted)acetohydrazide were designed and synthesized keeping in view the structural requirement of pharmacophore . The synthesis process involves the use of ethylene glycol, hydrazine hydrate, and conc. HCl .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is complex and involves various functional groups. The most active compound of the series was found to be 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Chemical Reactions Analysis

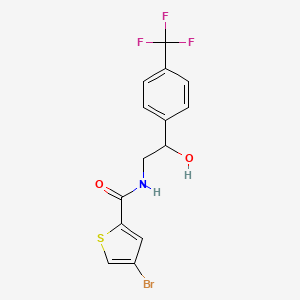

Benzothiazole derivatives have been found to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are complex and depend on the specific derivative. For example, the compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Biological Activities

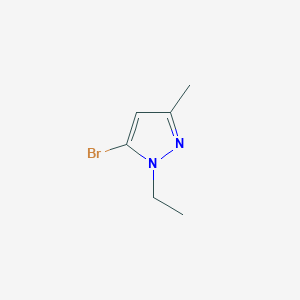

The synthesis and in vitro anticancer activities of purine/benzimidazole hybrids, with a particular focus on substituted purine known as important medicinal and pharmaceutical intermediates, were discussed by Yimer and Fekadu (2015). They highlighted the introduction of benzimidazole at the C-6 position of 2, 6-dichloropurine to improve activity and selectivity, suggesting the significant role of these compounds in medicinal chemistry (Yimer & Fekadu, 2015).

Benzothiazole in Medicinal Chemistry

A comprehensive review by Bhat and Belagali (2020) focused on the importance of benzothiazole in medicinal chemistry. The review discusses the biological activities associated with benzothiazole derivatives, including antiviral, antimicrobial, anti-inflammatory, and anticancer activities. The study emphasized the significance of structural modifications at specific positions on the benzothiazole ring to enhance biological activities (Bhat & Belagali, 2020).

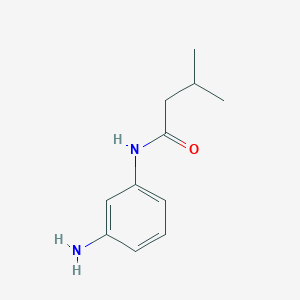

Therapeutic Potential of Benzothiazoles

Kamal et al. (2015) reviewed the therapeutic potential of benzothiazoles, highlighting their broad spectrum of activities including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The review also discussed benzothiazoles' potential as antitumor agents and their increasing importance in drug discovery, especially the 2-arylbenzothiazole moiety which is under development for cancer treatment (Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-4,5-dihydropurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S2/c1-12-6-5-7-13(10-12)11-26-16-17(25(2)19(28)24-18(16)27)23-20(26)30-21-22-14-8-3-4-9-15(14)29-21/h3-10,16-17H,11H2,1-2H3,(H,24,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRZHNFLKNPVAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3C(N=C2SC4=NC5=CC=CC=C5S4)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

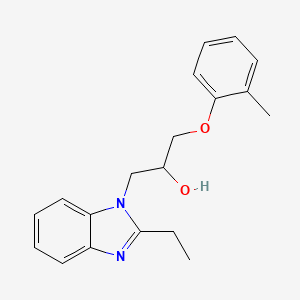

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B2513176.png)

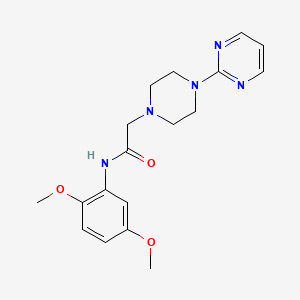

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2513183.png)

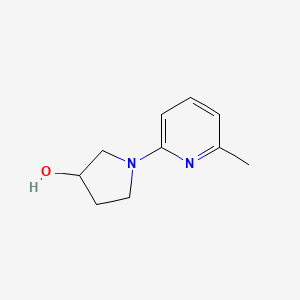

![N-cycloheptyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2513190.png)

![2-Chloro-1-[3-(5-phenylmethoxypyrimidin-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2513193.png)